molecular formula C10H8BrN B13176730 1-Bromo-7-methylisoquinoline

1-Bromo-7-methylisoquinoline

Cat. No.: B13176730
M. Wt: 222.08 g/mol
InChI Key: HKWBLZVGTIIZQZ-UHFFFAOYSA-N
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Description

1-Bromo-7-methylisoquinoline is a heterocyclic aromatic compound featuring a bromine atom at the 1-position and a methyl group at the 7-position of the isoquinoline scaffold. Isoquinoline derivatives are pivotal in medicinal chemistry and organic synthesis due to their bioactivity and versatility as intermediates. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the methyl group may influence steric and electronic effects, modulating solubility and stability .

Properties

Molecular Formula

C10H8BrN

Molecular Weight

222.08 g/mol

IUPAC Name

1-bromo-7-methylisoquinoline

InChI

InChI=1S/C10H8BrN/c1-7-2-3-8-4-5-12-10(11)9(8)6-7/h2-6H,1H3

InChI Key

HKWBLZVGTIIZQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CN=C2Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-7-methylisoquinoline can be achieved through several methods. One common approach involves the bromination of 7-methylisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes or catalytic bromination techniques. These methods aim to optimize yield, reduce reaction time, and minimize the use of hazardous reagents .

Chemical Reactions Analysis

1-Bromo-7-methylisoquinoline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Bromo-7-methylisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoquinoline ring system play crucial roles in binding to these targets, thereby modulating their activity. For example, the compound may inhibit enzyme activity by forming a covalent bond with the active site or by blocking substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Properties Reference
7-Bromo-1-chloroisoquinoline Br (C7), Cl (C1) C₉H₅BrClN 242.5 126–128 Organic synthesis intermediate
4-Bromo-1-methoxyisoquinoline Br (C4), OCH₃ (C1) C₁₀H₈BrNO 238.1* Not reported Potential electrophile in catalysis
7-Bromo-1,3-dichloroisoquinoline Br (C7), Cl (C1, C3) C₉H₃BrCl₂N 276.9 Not reported High halogen content for reactivity
7-(Bromomethyl)-1-chloroisoquinoline BrCH₂ (C7), Cl (C1) C₁₀H₇BrClN 264.5 Not reported Functionalized for further alkylation
Ethyl 7-Methyl-1-methylisoquinoline-3-carboxylate CH₃ (C7), CH₃ (C1), COOEt (C3) C₁₄H₁₅NO₂ 229.3 Varies by substituent Model for NMR/structural studies

Notes:

  • Positional Effects: Bromine at the 1-position (as in 1-Bromo-7-methylisoquinoline) vs. 7-position (e.g., 7-Bromo-1-chloroisoquinoline ) alters electronic distribution. The 1-position bromine may enhance electrophilicity at adjacent sites for Suzuki or Ullmann couplings.

Physicochemical Properties

  • Solubility: Methyl groups generally improve lipid solubility, whereas halogens (Br, Cl) reduce water solubility. For example, 7-Bromo-1-chloroisoquinoline is water-insoluble , a trait likely shared by this compound.
  • Melting Points: Brominated isoquinolines typically exhibit higher melting points (e.g., 126–128°C for 7-Bromo-1-chloroisoquinoline ) compared to non-halogenated analogs due to increased molecular symmetry and intermolecular forces.

Biological Activity

1-Bromo-7-methylisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from diverse sources and presenting relevant data in tables for clarity.

  • Molecular Formula : C10H8BrN
  • Molecular Weight : 222.08 g/mol
  • IUPAC Name : 7-bromo-1-methylisoquinoline
  • InChI Key : NHTYGDXVFUUOTB-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the bromination of 1-methylisoquinoline, often using bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions. The reaction is usually conducted in inert solvents such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant potency.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. For example, it has been observed to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, leading to reduced proliferation of cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
  • Receptor Modulation : It may bind to and modulate the activity of receptors involved in cellular signaling pathways, influencing cell growth and survival .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various isoquinoline derivatives, including this compound, showing significant inhibition against both gram-positive and gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL.
  • Anticancer Evaluation : In vitro assays demonstrated that the compound induced apoptosis in human lung cancer cells with an IC50 value of approximately 12 µM, highlighting its potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compound Significant (MIC: 10-50 µg/mL)Moderate (IC50: 12 µM)Enzyme inhibition, receptor modulation
7-Chloro-1-methylisoquinoline ModerateLowSimilar mechanism but less potent
4-Bromo-7-methylisoquinoline SignificantHigh (IC50: 5 µM)Stronger enzyme inhibition

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